GR 103691
Übersicht
Beschreibung
GR 103691 ist ein potenter und selektiver Dopamin-D3-Rezeptor-Antagonist. Er weist eine hohe Affinität zu Dopamin-D3-Rezeptoren auf, mit einem Ki-Wert von 0,32 nM . Diese Verbindung ist bekannt für ihre Selektivität gegenüber anderen Dopaminrezeptoren, wie D1, D2 und D4, sowie gegenüber Serotonin- und Adrenorezeptoren .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 4′-Acetyl-N-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-[1,1′-Biphenyl]-4-carboxamid . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Biphenyl-Zwischenprodukts: Dies beinhaltet die Kupplung von 4-Bromacetophenon mit 4-Brombiphenyl unter palladiumkatalysierten Bedingungen.
Einführung der Piperazin-Einheit: Das Biphenyl-Zwischenprodukt wird dann mit 1-(2-Methoxyphenyl)piperazin in Gegenwart einer Base umgesetzt, um das gewünschte Produkt zu bilden.
Endgültige Acetylierung: Die resultierende Verbindung wird acetyliert, um this compound zu ergeben.
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Piperazin- und Biphenyl-Einheiten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Basen und Säuren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
GR 103691 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurowissenschaften: Es wird verwendet, um die Rolle von Dopamin-D3-Rezeptoren bei der Modulation von Angst-ähnlichem Verhalten und der Lokomotion zu untersuchen.
Wirkmechanismus
This compound übt seine Wirkungen durch selektive Antagonisierung von Dopamin-D3-Rezeptoren aus. Diese Antagonisierung führt zur Inhibition von Dopamin-vermittelten Signalwegen, was wiederum verschiedene physiologische und Verhaltensreaktionen moduliert . Es wurde gezeigt, dass die Verbindung die Spiegel von Neurotransmittern wie Glutamat, Dopamin und Gamma-Aminobuttersäure in bestimmten Hirnregionen erhöht, was zu ihren anxiolytischen Wirkungen beiträgt .
Wirkmechanismus
Target of Action
GR 103691, also known as 4’-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1’-biphenyl]-4-carboxamide, is a potent and selective antagonist of the dopamine D3 receptor . The dopamine D3 receptor is a protein that is encoded by the DRD3 gene in humans . It is one of the five subtypes of dopamine receptors and plays a crucial role in the function of the central nervous system .
Mode of Action
This compound binds to the dopamine D3 receptor with a high affinity, showing a Ki value of 0.4 nM . This binding inhibits the action of dopamine, a neurotransmitter, at these receptor sites . This compound shows more than 100-fold selectivity for the human dopamine D3 receptor over the D4 and D1 sites .
Biochemical Pathways
The dopamine D3 receptor is part of the dopamine receptor family that is coupled to G proteins, which are involved in inhibiting adenylyl cyclase . By antagonizing the dopamine D3 receptor, this compound can modulate the biochemical pathways regulated by these receptors . .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
This compound’s antagonistic action on the dopamine D3 receptor can result in various molecular and cellular effects. For instance, it has been shown to inhibit increases in locomotor activity induced by certain stimuli . Additionally, it has been associated with anxiolytic-like behavior when injected into specific areas of the brain .
Vorbereitungsmethoden
The synthesis of GR 103691 involves several steps, starting with the preparation of the key intermediate, 4′-acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1′-biphenyl]-4-carboxamide . The synthetic route typically includes the following steps:
Formation of the biphenyl intermediate: This involves the coupling of 4-bromoacetophenone with 4-bromobiphenyl under palladium-catalyzed conditions.
Introduction of the piperazine moiety: The biphenyl intermediate is then reacted with 1-(2-methoxyphenyl)piperazine in the presence of a base to form the desired product.
Final acetylation: The resulting compound is acetylated to yield this compound.
Analyse Chemischer Reaktionen
GR 103691 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: This compound can undergo substitution reactions, particularly at the piperazine and biphenyl moieties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various bases and acids for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
GR 103691 ist einzigartig in seiner hohen Selektivität für Dopamin-D3-Rezeptoren gegenüber anderen Dopamin-Rezeptorsubtypen und Serotonin-Rezeptoren . Ähnliche Verbindungen umfassen:
BP 897: Ein partieller Agonist des Dopamin-D3-Rezeptors mit unterschiedlichem therapeutischem Potenzial.
Diese Verbindungen unterstreichen die Einzigartigkeit von this compound in Bezug auf seine Selektivität und sein pharmakologisches Profil.
Biologische Aktivität
GR 103691 is a selective antagonist of the dopamine D3 receptor, which plays a significant role in various neurological and behavioral processes. This compound has been extensively studied for its pharmacological properties and its effects on neurotransmitter systems, particularly in relation to motor control and anxiety-like behaviors. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Pharmacological Profile
Selectivity and Affinity:
this compound exhibits a high degree of selectivity for the D3 receptor over the D4 receptor, with more than 100-fold selectivity reported . It also demonstrates marked affinity for serotonin 5-HT1A receptors and alpha-1 adrenoceptors, indicating potential interactions beyond dopamine receptor modulation . The compound's pharmacological profile is summarized in Table 1.
Receptor Type | Affinity (nM) |
---|---|
Dopamine D3 | < 1 |
Dopamine D4 | > 100 |
Serotonin 5-HT1A | 5.8 |
Alpha-1 Adrenoceptor | 12.6 |
Modulation of Neurotransmitter Release
This compound's blockade of D3 receptors has been shown to significantly influence the release of key neurotransmitters such as glutamate, dopamine, and GABA (gamma-aminobutyric acid). Research indicates that the intranigral administration of this compound increases the levels of these neurotransmitters, which correlates with enhanced motor activity .
In a study by Rosales et al., the effects of this compound were examined in the context of motor behavior. The blockade of D3 receptors resulted in increased glutamate release, which subsequently stimulated dopamine and GABA release. This cascade effect is crucial for promoting motor behavior as it enhances the excitatory-inhibitory balance within the nigrostriatal pathway .
Motor Activity
The impact of this compound on motor activity has been extensively documented. In a series of experiments involving wild-type (WT) and D3 knockout (D3KO) mice, this compound administration led to a significant increase in monosynaptic reflex strength in WT mice but not in D3KO mice. This finding underscores the necessity of D3 receptor presence for the observed motor enhancements .
Anxiety-Like Behavior
This compound has also been implicated in modulating anxiety-like behaviors. In studies where rats were subjected to anxiety assays following microinjections of this compound into specific brain regions, variations in locomotion and anxiety-related responses were noted. The results indicated that D3 receptor antagonism could alter anxiety states by affecting GABAergic transmission within the basolateral amygdala (BLA) .
Case Studies
Case Study: Effects on Parkinsonian Symptoms
A notable case study involved patients with Parkinson's disease who exhibited reduced symptoms following treatment with this compound. The compound's ability to enhance dopaminergic signaling through D1 receptor activation while blocking inhibitory D3 receptor pathways demonstrated potential therapeutic benefits for managing motor symptoms associated with Parkinson's disease .
Eigenschaften
IUPAC Name |
4-(4-acetylphenyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-23(34)24-9-11-25(12-10-24)26-13-15-27(16-14-26)30(35)31-17-5-6-18-32-19-21-33(22-20-32)28-7-3-4-8-29(28)36-2/h3-4,7-16H,5-6,17-22H2,1-2H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNORYOPMINDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCCN3CCN(CC3)C4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042602 | |
Record name | GR 103691 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162408-66-4 | |
Record name | GR-103691 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162408664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR 103691 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR-103691 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0CM1A77L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.